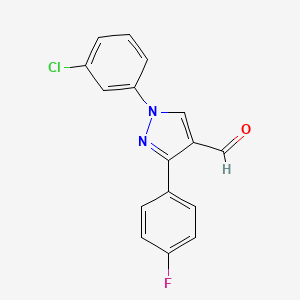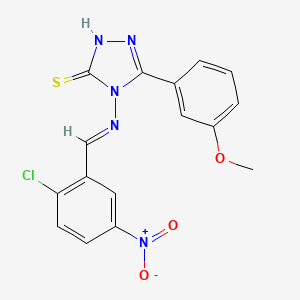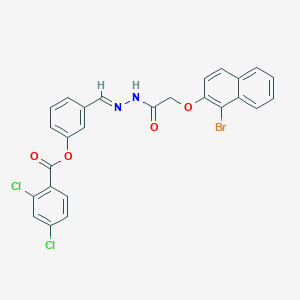![molecular formula C28H29N3OS B12014644 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12014644.png)
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is C22H24N4S1O1 .
- The compound’s structure combines an aromatic triazole ring with bulky substituents, making it interesting for various applications.
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole: belongs to the class of , which are five-membered heterocyclic compounds containing three nitrogen atoms.
Métodos De Preparación
- Synthetic Routes :
- Several synthetic routes exist, but one common method involves cyclization of appropriate precursors.
- For example, starting from 4-methoxybenzaldehyde , 4-tert-butylbenzaldehyde , and thiourea , the triazole ring forms via a condensation reaction.
- The 2E configuration of the double bond in the side chain is crucial for its biological activity.
- Reaction Conditions :
- Cyclization typically occurs under acidic conditions.
- Solvents like ethanol , methanol , or acetonitrile are commonly used.
- Industrial Production :
- Industrial-scale production details are proprietary, but academic research provides insights into laboratory-scale synthesis.
Análisis De Reacciones Químicas
- Reactivity :
- Oxidation : The compound can undergo oxidation reactions, leading to various oxidation states of sulfur and nitrogen.
- Reduction : Reduction of the triazole ring or the side chain is possible.
- Substitution : Substituents on the phenyl rings can be modified via substitution reactions.
- Common Reagents and Conditions :
- Oxidation : Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
- Reduction : Hydrazine , sodium borohydride (NaBH4) , or palladium on carbon (Pd/C) .
- Substitution : Halogenating agents (e.g., bromine , chlorine ).
- Major Products :
- Oxidation may yield sulfoxides or sulfones.
- Reduction can lead to the corresponding amines.
- Substitution modifies the phenyl rings.
Aplicaciones Científicas De Investigación
- Chemistry :
- Used as a building block in the synthesis of other compounds.
- Investigated for its coordination chemistry with metal ions.
- Biology and Medicine :
- Potential as an antifungal or antibacterial agent.
- Studied for its anticancer properties.
- Interaction with biological receptors explored.
- Industry :
- Limited industrial applications due to its specialized structure.
- May find use in materials science or catalysis.
Mecanismo De Acción
- Targets and Pathways :
- Binds to specific receptors or enzymes.
- Modulates cellular processes related to cell growth, apoptosis, or inflammation.
- Further research needed to elucidate precise mechanisms.
Comparación Con Compuestos Similares
- Similar Compounds :
- 1,2,4-Triazoles : Other triazoles with different substituents.
- Azoles : Includes imidazoles and pyrazoles.
- Phenylthiazoles : Related heterocycles.
- Uniqueness :
- The combination of bulky phenyl groups and the sulfur-containing side chain sets it apart.
- Its specific biological activities distinguish it from structurally similar compounds.
Propiedades
Fórmula molecular |
C28H29N3OS |
|---|---|
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C28H29N3OS/c1-28(2,3)23-14-12-22(13-15-23)26-29-30-27(31(26)24-16-18-25(32-4)19-17-24)33-20-8-11-21-9-6-5-7-10-21/h5-19H,20H2,1-4H3/b11-8+ |
Clave InChI |
LXZNXCMCZHLHFQ-DHZHZOJOSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SC/C=C/C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12014578.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014585.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12014586.png)


![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014600.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12014620.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12014639.png)
![4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12014641.png)

